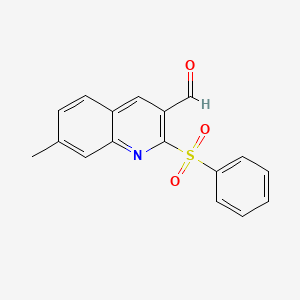
N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals characterized by the presence of a 1,2,4-triazole ring, a nitrophenyl group, and an acetamide moiety. These features suggest potential biological activity, given the known activities of these substructures in various chemical and pharmaceutical contexts.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step reactions, starting with the preparation of key intermediates such as nitrophenyl-substituted compounds or acetamide derivatives. For instance, Gomha et al. (2017) described the synthesis of a complex molecule through the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a tetrahydropyrimidine derivative, showcasing the type of reactions that might be involved in synthesizing the compound of interest (Gomha, Muhammad, & Edrees, 2017).
Molecular Structure Analysis
The molecular structure of compounds containing 1,2,4-triazole and nitrophenyl groups is often characterized by X-ray crystallography or spectroscopic methods such as NMR and IR spectroscopy. The structure affects the compound's reactivity and interaction with biological targets. Dou et al. (1997) provided insights into the crystal structures of related compounds, which could inform the analysis of the compound's molecular geometry and potential binding modes (Dou et al., 1997).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antibacterial and Antitumor Potential : Compounds with structural similarities to N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide have been synthesized and evaluated for their antibacterial and antitumor activities. For instance, the synthesis of new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines from aryl-amination of related acetamides showed promising activity against various bacteria and displayed interesting antitumor properties against human lung and hepatocellular carcinoma cell lines (Alharbi & Alshammari, 2019).
Synthesis and Anticonvulsant Activity : Research on structurally related compounds, such as the synthesis of triazole derivatives and their evaluation as anticonvulsant agents, highlights the potential of these compounds in developing new treatments for epilepsy. Some derivatives exhibited protective effects against seizures in animal models, showcasing the relevance of these structures in medicinal chemistry research (Küçükgüzel et al., 2004).
Antifungal and Apoptotic Effects : Triazole-oxadiazole compounds, bearing structural similarities, have been synthesized and tested for their antifungal and apoptotic activities against various Candida species. This research suggests that these compounds can serve as potent antifungal agents, with some demonstrating significant apoptosis-inducing effects on cancer cell lines, further emphasizing their potential in cancer therapy (Çavușoğlu et al., 2018).
Analgesic and Anti-inflammatory Activities : Studies have also focused on the synthesis of thiazolylamino- and thiazolyloxy- arylacetic acid derivatives to evaluate their analgesic and anti-inflammatory properties. These efforts contribute to the development of new therapeutic agents for managing pain and inflammation, underlining the chemical versatility and biological relevance of compounds related to this compound (Maeda et al., 1983).
Propriétés
IUPAC Name |
N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c23-16(10-12-4-2-1-3-5-12)18-11-15-19-20-17(26)21(15)13-6-8-14(9-7-13)22(24)25/h1-9H,10-11H2,(H,18,23)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSCRLMJTGLNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

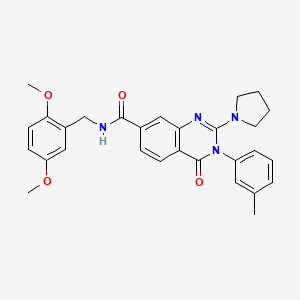
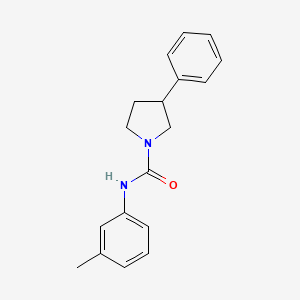
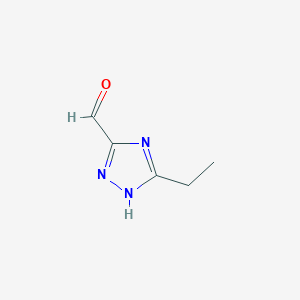
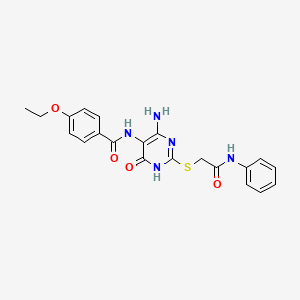
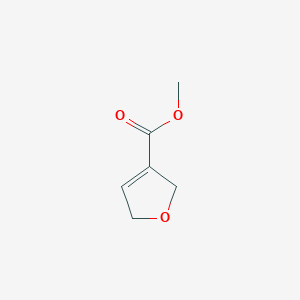
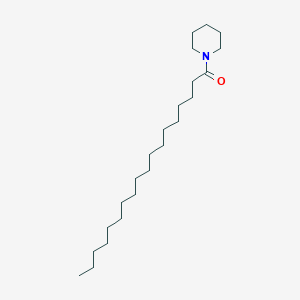
![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2491625.png)
![4-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2491627.png)
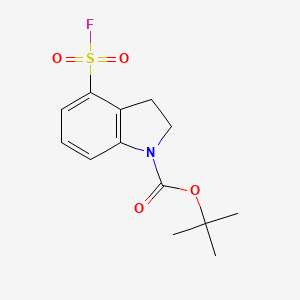
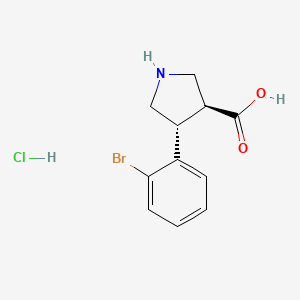
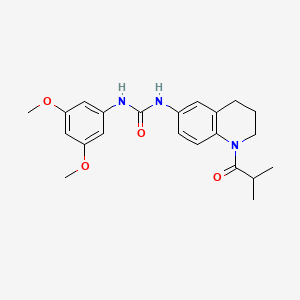
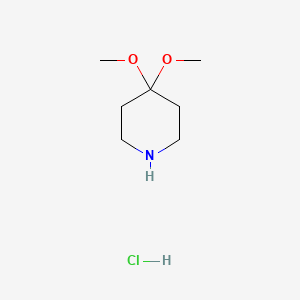
![N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2491635.png)
